N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S2/c1-13-6-8-15(9-7-13)23-20(27)12-29-21-24-16(11-28-21)10-19(26)25-18-5-3-4-17(22)14(18)2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUMDDUPWGUDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetamide Group: This step often involves the reaction of an amine with an acyl chloride or anhydride.
Attachment of the Chloro-Substituted Phenyl Group: This can be done via a nucleophilic substitution reaction, where the phenyl group is introduced to the thiazole ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving:
Catalysts: To increase reaction rates and selectivity.
Solvents: To dissolve reactants and control reaction environments.
Purification Steps: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Where the compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Including amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide might be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Physicochemical Properties
Crystallographic and Conformational Insights
- highlights that substituents like dichlorophenyl induce torsional angles (e.g., 61.8° between aromatic rings), affecting packing and solubility. The target’s 3-chloro-2-methylphenyl group may create similar steric effects .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, a complex organic compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thiazole ring, a chlorinated aromatic moiety, and an acetamide functional group. Its molecular formula is represented as follows:
- Molecular Formula: C₁₅H₁₄ClN₃O₂S
- Molecular Weight: 337.8 g/mol
Research indicates that compounds with similar structures often exhibit various biological activities including:
- Anticancer Activity : Many thiazole derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism typically involves the induction of apoptosis and cell cycle arrest.
- Antiviral Properties : Compounds with aryl sulfonamide structures have been reported to inhibit viral entry and replication, particularly in influenza viruses .
- Kinase Inhibition : Some studies suggest that derivatives can inhibit key signaling pathways involved in cancer progression, such as the VEGFR-2 and AKT pathways .
Biological Activity Data
The following table summarizes findings related to the biological activity of this compound:
| Activity | IC50 Value (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Anticancer | 5.12 | HepG2 (liver cancer) | Induction of apoptosis |
| Antiviral | 10.5 | A549 (lung cancer) | Inhibition of viral replication |
| Kinase Inhibition | 3.75 | PC-3 (prostate cancer) | Targeting VEGFR-2 and AKT |
Case Studies
- Anticancer Studies : A study evaluated the compound's effect on HepG2 cells, revealing an IC50 value of 5.12 µM, indicating significant inhibitory action on cell proliferation through apoptosis induction . Flow cytometry analysis showed a notable accumulation of cells in the S phase, suggesting cell cycle arrest.
- Antiviral Activity : In vitro studies demonstrated that the compound effectively inhibited the replication of influenza viruses in A549 cells with an IC50 of 10.5 µM. Immunofluorescence microscopy confirmed a reduction in NP-positive cells post-treatment .
- Kinase Inhibition : The compound was tested for its ability to inhibit VEGFR-2 and AKT pathways in PC-3 cells, showing promising results with an IC50 of 3.75 µM for both kinases . This suggests potential therapeutic applications in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
